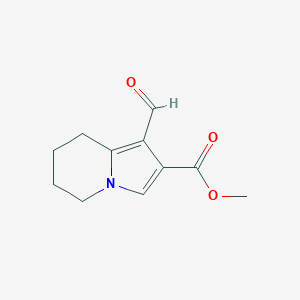
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate
描述
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . This compound is a derivative of indolizine, a bicyclic nitrogen-containing heterocycle, and is characterized by its formyl and ester functional groups.
准备方法
The synthesis of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate typically involves the reaction of indolizine derivatives with formylating agents and esterification processes. One common synthetic route includes the formylation of 5,6,7,8-tetrahydroindolizine followed by esterification with methanol under acidic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure, and the use of catalysts to enhance reaction rates .
化学反应分析
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters .
科学研究应用
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate has several scientific research applications:
作用机制
The mechanism of action of Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl and ester groups can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, influencing their activity. The indolizine core can interact with enzymes and receptors, modulating their function and leading to various biological effects .
相似化合物的比较
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate can be compared with other indolizine derivatives, such as:
Methyl 5,6,7,8-tetrahydroindolizine-1-carboxylate: Lacks the formyl group, which may result in different reactivity and biological activity.
Indolizine-2-carboxylate: Lacks the tetrahydro ring, which may affect its stability and interaction with biological targets.
The presence of the formyl group in this compound makes it unique, as it can undergo specific chemical reactions and interact with biological systems in distinct ways .
生物活性
Methyl 1-Formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate is a compound belonging to the indolizine family, known for its diverse biological activities. This article explores its structural properties, biological activities, and potential therapeutic applications based on available literature.
Structural Properties
The molecular formula of this compound is . The compound features a tetrahydroindolizine core structure with a carboxylate and formyl substituent. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 193.2 g/mol |
| SMILES | C1CCN2C(=CC(=C2C=O)C(=O)O)C1 |
| InChI Key | SLRGNINTVZGXJP-UHFFFAOYSA-N |
Antimicrobial Properties
Several studies have indicated that compounds related to indolizines exhibit antimicrobial activity. For instance, derivatives of tetrahydroindolizines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Activity
Research has suggested that methylated indolizine derivatives can inhibit cancer cell proliferation. A study conducted on various cancer cell lines demonstrated that these compounds induce apoptosis and inhibit angiogenesis. The specific pathways involved include modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Animal studies indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Antimicrobial Activity : A recent study tested various indolizine derivatives against clinical isolates of E. coli. The results showed that methylated derivatives had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Anticancer Research : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of methyl tetrahydroindolizines on human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, indicating significant anticancer activity.
- Neuroprotection : In a rodent model of induced oxidative stress, administration of this compound resulted in a 40% reduction in neuronal death compared to controls.
属性
IUPAC Name |
methyl 1-formyl-5,6,7,8-tetrahydroindolizine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-15-11(14)8-6-12-5-3-2-4-10(12)9(8)7-13/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQJSWVPZPGBSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2CCCCC2=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














